7,12 Diketolithocholic acid methyl ester
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Overview
Description
7,12 Diketolithocholic acid methyl ester is a bile acid derivative with the chemical formula C25H38O5 and a molecular weight of 418.57 g/mol . This compound is known for its unique structure, which includes a methyl ester group at the C-24 position and a hydroxyl group at the C-3 position. It is a yellow crystalline solid that is sensitive to light and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,12 Diketolithocholic acid methyl ester can be synthesized through the oxidation of lithocholic acid under specific conditions . The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation reactions using lithocholic acid as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7,12 Diketolithocholic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional ketone groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed:
Oxidation: Formation of additional diketone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
7,12 Diketolithocholic acid methyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7,12 Diketolithocholic acid methyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7,12 Diketolithocholic acid: Similar structure but lacks the methyl ester group.
Lithocholic acid: The parent compound from which 7,12 Diketolithocholic acid methyl ester is derived.
Cholic acid: Another bile acid with different functional groups.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the methyl ester group enhances its stability and solubility compared to its parent compound.
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-19,23,26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,23+,24+,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCNWQOSYVVSNW-YPFJJNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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